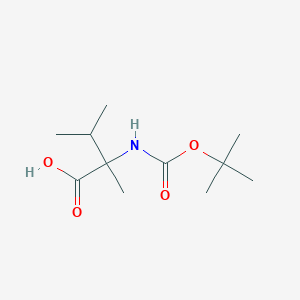
Boc-alpha-ME-DL-val-OH
Vue d'ensemble
Description
Applications De Recherche Scientifique
Recherche en protéomique
Boc-alpha-ME-DL-val-OH est un produit utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé peut être utilisé pour étudier les structures, les interactions et les fonctions des protéines, contribuant à notre compréhension des processus biologiques et des maladies.
Développement de médicaments
Dans le domaine de la recherche médicale, this compound a été utilisé dans le développement de médicaments . Il est utilisé dans la synthèse de nouveaux médicaments, contribuant à la découverte de traitements pour diverses maladies.
Essais cliniques
This compound a été utilisé dans des essais cliniques . Les essais cliniques sont des études de recherche menées chez l'homme qui visent à évaluer une intervention médicale, chirurgicale ou comportementale. Ils constituent le principal moyen pour les chercheurs de déterminer si un nouveau traitement, comme un nouveau médicament, un régime alimentaire ou un dispositif médical, est sûr et efficace chez l'homme.
Traitement du cancer
Ce composé a montré un potentiel dans le traitement du cancer. Il a été constaté qu'il possédait une activité anticancéreuse, ce qui pourrait en faire un outil précieux dans le développement de nouvelles thérapies contre le cancer.
Recherche environnementale
Dans la recherche environnementale, this compound a été utilisé pour étudier ses effets sur les écosystèmes. Il a été démontré qu'il avait des effets toxiques sur les organismes aquatiques et pourrait être utile dans la gestion de la pollution.
Recherche industrielle
Dans la recherche industrielle, this compound a été utilisé dans les processus de fabrication pour améliorer la qualité et l'efficacité des produits. Cela inclut son utilisation dans la production de divers biens et matériaux, contribuant aux progrès de la technologie industrielle.
Mécanisme D'action
Target of Action
It is known that boc-alpha-me-dl-val-oh is used in research and development , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
This compound is a Boc-protected amino acid . The Boc group is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc .
Biochemical Pathways
As a boc-protected amino acid, it is likely involved in peptide synthesis .
Result of Action
As a Boc-protected amino acid, it is likely to be involved in the formation of peptides, which can have a wide range of effects depending on the specific peptides formed .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-alpha-ME-DL-val-OH typically involves the reaction of 2,2-dimethoxyacetyl chloride with isobutanol to form the ester, followed by hydrolysis to yield the desired product . Another method involves the tert-butoxycarbonylation of amino acids and their derivatives using di-tert-butyl dicarbonate in the presence of a base . The reaction is carried out under anhydrous conditions, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-alpha-ME-DL-val-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like hydrochloric acid in dioxane or trifluoroacetic acid are employed for Boc group removal.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction produces reduced forms of the compound .
Propriétés
IUPAC Name |
2,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)11(6,8(13)14)12-9(15)16-10(3,4)5/h7H,1-6H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPBQQXWXZWBMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562604 | |
| Record name | N-(tert-Butoxycarbonyl)-3-methylisovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139938-00-4 | |
| Record name | N-(tert-Butoxycarbonyl)-3-methylisovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


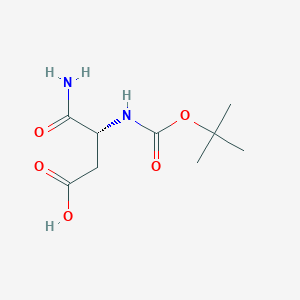
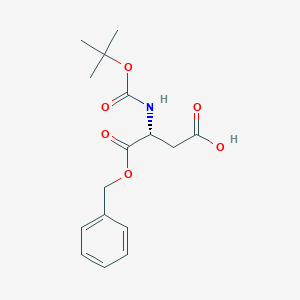
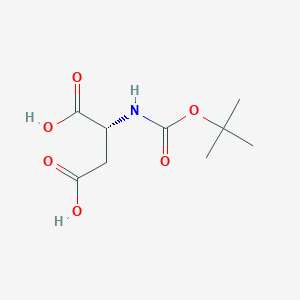
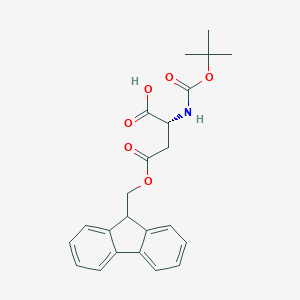
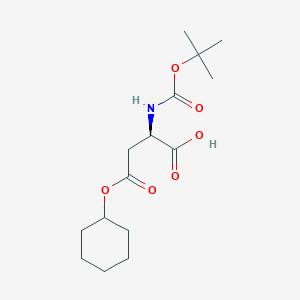
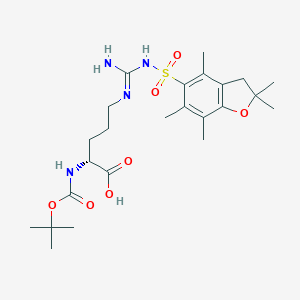
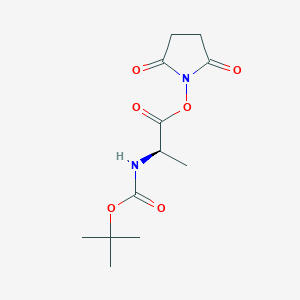
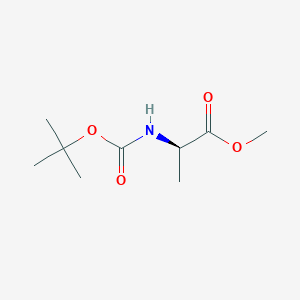
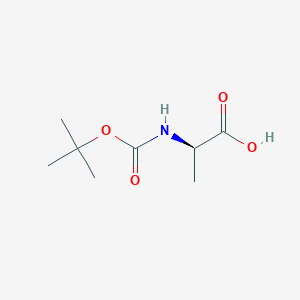
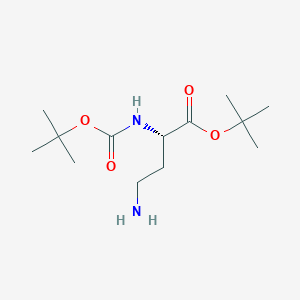
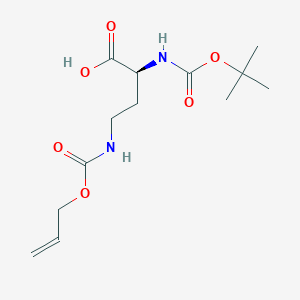
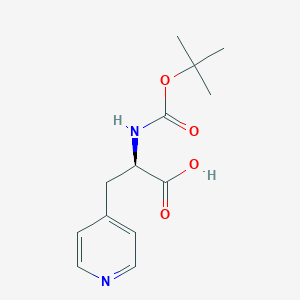

![(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B558588.png)
